molecular formula C17H20N6O2 B2993152 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide CAS No. 2034426-48-5

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2993152
CAS RN: 2034426-48-5
M. Wt: 340.387
InChI Key: IKQQUIFZXJNMLL-UHFFFAOYSA-N
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Description

The compound “N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound that consists of a fused benzene and furan ring . It also contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms .

Scientific Research Applications

Antibacterial and Cytotoxic Activities

One study highlighted the synthesis of novel compounds including 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, which showed potent antibacterial and cytotoxic activities. Particularly, a derivative of this compound demonstrated strong antibacterial efficacy against various bacterial strains and significant biofilm inhibition activities, surpassing those of the reference antibiotic Ciprofloxacin. The study also noted the compound's promising inhibitory activities against MurB enzyme, vital in bacterial cell wall synthesis (Mekky & Sanad, 2020).

Polymer Synthesis and Applications

Another study focused on the synthesis of bi-functional melamine derivatives, including the preparation of 2-Dimethylamino-4, 6-bis (methylamino)-s-triazine. This derivative was further modified to create new compounds utilized in the production of various polymers. These polymers demonstrated significant thermal stability and distinct properties, making them suitable for specialized applications (Matsukawa et al., 1980).

DNA and RNA Binding Agents

A study described the synthesis of diaryltriazines, including derivatives of 4,6-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-dimethylamino-1,3,5-triazine. These compounds were found to strongly bind to DNA model sequences, potentially influencing topoisomerase II activity. This binding characteristic suggests potential applications in genomic research and drug development (Spychała et al., 1995).

Glycoside Synthesis for Anti-Tumor Applications

Research into the synthesis of glycosides, where the aglycon is an N-(Hydroxymethyl)amino-1,3,5-triazine derivative, showed promise in creating analogues of the anti-tumor drug HMPMM. This synthesis aimed to replace certain groups with carbohydrates, highlighting the potential for developing new anti-tumor agents (Bagga et al., 1997).

DNA Bisintercalation and Cytotoxicity

A study synthesized bis(9-aminoacridine-4-carboxamides) linked with diethylamino and morpholino groups, designed for DNA bisintercalation. This study revealed the compounds' slow dissociation from DNA and varied cytotoxicity, indicating their potential as transcription inhibitors or topoisomerase poisons, relevant in cancer research (Wakelin et al., 2003).

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-22(2)16-19-14(20-17(21-16)23(3)4)10-18-15(24)13-9-11-7-5-6-8-12(11)25-13/h5-9H,10H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQQUIFZXJNMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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